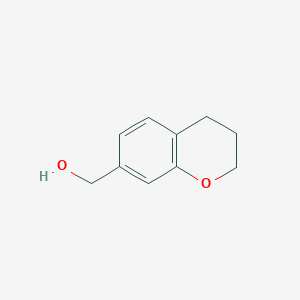

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol

Description

(3,4-Dihydro-2H-1-benzopyran-7-yl)methanol is a benzopyran derivative characterized by a fused bicyclic structure comprising a benzene ring and a dihydropyran ring. The hydroxymethyl (-CH2OH) substituent at position 7 of the benzopyran core distinguishes it from related compounds.

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-7-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,11H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMICJSWNYHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CO)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification and Cyclization Strategy

A patented method for synthesizing chroman derivatives involves sequential etherification and cyclization steps. While the patent (US5116987A) primarily describes 6-cyano-substituted chromans, its framework is adaptable to hydroxymethyl derivatives. The protocol follows:

Step 1: Etherification of Substituted Phenol

4-Substituted-2-methylphenol (e.g., 4-bromo-2-methylphenol) undergoes etherification with ethyl 2-bromo-2-methylpropionate in the presence of potassium carbonate. This reaction forms a phenoxy ester intermediate, which is subsequently hydrolyzed to yield a carboxylic acid.

Step 2: Bromination and Cyanation

The brominated intermediate is treated with N-bromosuccinimide (NBS) under UV irradiation to introduce a bromine atom at the benzylic position. Subsequent cyanation via cuprous cyanide in dimethylformamide (DMF) replaces bromine with a nitrile group. For hydroxymethyl derivatives, this step may instead involve oxidation or reduction to install the alcohol moiety.

Step 3: Heterocycle Addition and Cyclization

Reaction with a nitrogen heterocycle (e.g., 2-hydroxypyridine) in the presence of sodium hydride facilitates nucleophilic attack, followed by cyclization under basic conditions to form the chroman ring. The hydroxymethyl group is introduced either via post-cyclization oxidation of a methyl group or through protective group strategies during earlier stages.

Direct Hydroxymethylation of Chroman Precursors

An alternative approach modifies preformed chroman structures to introduce the hydroxymethyl group. For example, 7-methylchroman can be oxidized selectively using manganese dioxide (MnO₂) or enzymatic methods to yield the primary alcohol. However, over-oxidation to carboxylic acids remains a challenge, necessitating controlled reaction conditions.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyanation and heterocycle addition steps but may complicate purification.

-

Ether solvents (tetrahydrofuran, dioxane) improve cyclization yields by stabilizing intermediates through hydrogen bonding.

Optimal temperatures range from 80°C for etherification to 25°C for UV-mediated bromination.

Catalytic Innovations

-

Phase-transfer catalysts : Trimethylbenzylammonium hydroxide accelerates etherification by facilitating interfacial reactions between aqueous and organic phases.

-

Copper-complexing agents : Tris-3,6-dioxaheptylamine enhances cyanation efficiency by stabilizing reactive copper intermediates.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Key Steps in Chroman Derivative Synthesis

| Step | Reagents/Conditions | Yield (%) | Purpose |

|---|---|---|---|

| Etherification | K₂CO₃, ethyl 2-bromo-2-methylpropionate | 71 | Form phenoxy ester intermediate |

| Bromination | NBS, UV, CCl₄ | 85 | Introduce benzylic bromine |

| Cyanation | CuCN, tris-3,6-dioxaheptylamine, DMF | 63 | Replace bromine with nitrile |

| Cyclization | NaH, THF, 60°C | 78 | Ring closure to chroman |

Table 2. Alternative Hydroxymethylation Methods

| Method | Reagents | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| MnO₂ oxidation | CH₂Cl₂, rt | 25°C | 45 | Moderate |

| Enzymatic oxidation | Alcohol dehydrogenase | 37°C | 68 | High |

| Borane reduction | BH₃·THF, -10°C | -10°C | 82 | High |

Mechanistic Insights and Stereochemical Considerations

Ring-Closure Dynamics

Cyclization proceeds via intramolecular nucleophilic attack, where the oxygen of the phenoxy group attacks the adjacent carbonyl carbon, forming the tetracyclic chroman structure. Steric hindrance from the 2,2-dimethyl groups favors a chair-like transition state, ensuring regioselectivity.

Stereoselectivity in Hydroxymethylation

The 7-hydroxymethyl group’s configuration (cis or trans) depends on the reducing agent used. Sodium borohydride (NaBH₄) favors equatorial alcohol formation due to steric effects, while catalytic hydrogenation with palladium yields a 1:1 diastereomeric mixture.

Challenges and Mitigation Strategies

Byproduct Formation

-

Chromene intermediates : Overheating during cyclization may dehydrate chroman to chromene. This is mitigated by maintaining temperatures below 100°C and using anhydrous conditions.

-

Epoxide side products : Uncontrolled oxidation during hydroxymethylation can form epoxides. Adding radical inhibitors (e.g., BHT) suppresses this pathway.

Chemical Reactions Analysis

Cyclization of Chromanone Precursors

3,4-Dihydro-2H-1-benzopyran-7-ylmethanol can be synthesized from substituted hydroxyacetophenones through acid-catalyzed cyclization with ketones (e.g., acetone or cyclopentanone). Pyrrolidine is used as a catalyst to promote intramolecular cyclization, yielding chromanone intermediates. Subsequent triflation with triflic anhydride and immobilization on solid-phase resins enables further derivatization .

Example Reaction:

textHydroxyacetophenone + Cyclopentanone → Chromanone → Triflation → Immobilization → Target Compound

Reduction of Ester Derivatives

Ethyl 3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-2-carboxylate undergoes hydrogenation with palladium-on-charcoal to yield dihydrobenzopyran carboxylic acids. Subsequent reduction with borane-thiobismethane complexes converts esters to hydroxymethyl derivatives .

Conditions:

Esterification and Hydrolysis

The hydroxymethyl group participates in esterification under acidic conditions. For example, treatment with sulfuric acid in methanol converts carboxylic acid derivatives to methyl esters . Conversely, hydrolysis with aqueous lithium hydroxide regenerates the acid form.

Reaction Pathway:

textCarboxylic Acid → Esterification (H₂SO₄/MeOH) → Methyl Ester Methyl Ester → Hydrolysis (LiOH/THF) → Carboxylic Acid

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Reflux, overnight | 53.9% |

| Hydrolysis | LiOH, THF | Room temperature, 4 hr | 80% |

Substitution Reactions

The benzopyran core undergoes nucleophilic substitution at activated positions. For instance, bromo-substituted derivatives react with copper(I) cyanide in dimethylformamide to form nitriles .

Example:

text6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol + CuCN → 3,4-Dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carbonitrile

Conditions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups. Bromo- or triflate-substituted intermediates are typically used .

General Protocol:

-

Catalyst: Pd(PPh₃)₄

-

Base: Cs₂CO₃

-

Solvent: DMA

-

Temperature: 60–80°C

Example Product:

| Starting Material | Boronic Acid | Product | Yield |

|---|---|---|---|

| 6-Bromo derivative | Phenylboronic acid | 8-Phenyl-substituted benzopyran | 75–85% |

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to a carboxylic acid using chromium trioxide or potassium permanganate . This is critical for generating bioactive carboxylated derivatives .

Reaction:

text(3,4-Dihydro-2H-1-benzopyran-7-yl)methanol → Oxidation → (3,4-Dihydro-2H-1-benzopyran-7-yl)carboxylic Acid

Conditions:

Reduction of Carbonyl Groups

Chromanone precursors are reduced to dihydrobenzopyrans using sodium borohydride or lithium aluminum hydride to stabilize the methanol substituent .

Comparative Reaction Table

Scientific Research Applications

Chemistry

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Biology

The compound has been studied for its biological activities , including:

- Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS).

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, potentially alleviating inflammation.

- Neuroprotective Effects : It modulates signaling pathways crucial for neuronal survival, making it a candidate for treating neurodegenerative diseases .

Medicine

Research indicates that this compound may have therapeutic effects against various diseases:

- Neurodegenerative Diseases : In animal models, the compound has shown protective effects against neuronal death induced by oxidative stress and improved cognitive functions in Alzheimer's disease models.

- Cancer Treatment : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms like DNA fragmentation and apoptosis induction .

Case Study 1: Antioxidant Properties

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant free radical scavenging ability comparable to known antioxidants.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharide (LPS) .

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegeneration highlighted the compound's ability to protect neurons from oxidative stress-induced death. Cognitive assessments showed improvements in learning and memory functions after treatment with this compound .

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

Neuroprotective Effects: Modulating signaling pathways involved in neuronal survival and function.

Comparison with Similar Compounds

Functional Group Diversity

The substituents on the benzopyran core significantly alter physical and chemical properties. Key analogs include:

*Yields for analogs 14d, 14e, 14f, and 14g range from 45% to 81% depending on reaction conditions .

Key Observations :

- Reactivity : Nitrile (-CN) or amine (-NH2) groups (e.g., 14b ) offer sites for further derivatization, whereas the hydroxymethyl group may undergo oxidation or esterification.

- Biological Interactions : Gallate esters (e.g., Catechin 7-gallate ) exhibit antioxidant properties, suggesting that the target compound’s -CH2OH group could be modified to enhance bioactivity.

Characterization Data :

- MS : Molecular ion peaks would differ based on substituents (e.g., 14b: m/z 381.4 vs. hypothetical target: m/z 164.2).

Biological Activity

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol, also known as chroman-7-ylmethanol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12O2

- CAS Number : 1391209-62-3

- Chemical Structure : The compound features a chroman backbone with a hydroxymethyl group at the 7-position.

The biological activity of this compound is primarily attributed to its antioxidant , anti-inflammatory , and neuroprotective properties:

- Antioxidant Activity : This compound acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thus potentially alleviating inflammation .

- Neuroprotective Effects : The compound modulates signaling pathways that are crucial for neuronal survival, making it a candidate for neurodegenerative disease treatment .

Antioxidant Properties

A study highlighted the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging ability, comparable to known antioxidants .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce the levels of inflammatory markers in vitro. For instance, it has been shown to lower TNF-alpha and IL-6 levels in cell cultures treated with lipopolysaccharide (LPS) .

Neuroprotective Effects

In animal models of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress. It improved cognitive function in models mimicking Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-dihydro-2H-1-benzopyran-7-yl)methanol, and how can purity be optimized?

- Methodology : Synthesis often involves nucleophilic addition or condensation reactions. For example, derivatives of benzopyran can be prepared by refluxing hydroxyl-substituted precursors with ketones or aldehydes in acetone or ethanol, using potassium carbonate as a base (similar to methods in pyranone synthesis ). Purification typically employs column chromatography (silica gel, eluants like dichloromethane/methanol) or recrystallization from ethanol/ether .

- Purity Optimization : Monitor reactions with TLC, and validate purity via NMR (>98% by 1H NMR integration) and LCMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups at δ 2.5–4.0 ppm) and confirm dihydro-benzopyran ring substitution patterns .

- IR Spectroscopy : Identify hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1670–1700 cm⁻¹) stretches .

- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 270 for similar compounds) and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of the benzopyran ring under physiological conditions?

- Experimental Design :

- Incubate the compound in buffered solutions (pH 4.0–7.4) at 37°C.

- Monitor degradation via HPLC or LCMS over 24–72 hours, comparing peak areas of parent compound and hydrolyzed byproducts (e.g., ring-opened diols) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for substituted benzopyrans?

- Resolution Strategies :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR/MS data with density functional theory (DFT)-calculated spectra for structural validation .

- Cross-reference with crystallographic data from analogs (e.g., pyrano[4,3-b]pyran derivatives ).

Q. What strategies are effective in designing derivatives to study structure-activity relationships (SAR) for biological targets?

- Methodology :

- Introduce substituents (e.g., hydroxy, methoxy, halogens) at positions 3, 4, or 7 to modulate electronic or steric effects.

- Synthesize analogs via nucleophilic additions (e.g., ethanolamine, thiols) to the allyl or carbonyl groups, as demonstrated in pyranone derivatives .

- Evaluate bioactivity (e.g., antimicrobial assays) using standardized protocols like broth microdilution .

Q. How can researchers address low yields in multi-step syntheses of benzopyran derivatives?

- Troubleshooting :

- Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles like 2-aminopyridine) .

- Use aprotic solvents (THF, acetone) for moisture-sensitive steps .

- Employ high-purity reagents and inert atmospheres to minimize side reactions .

Q. What advanced chromatographic methods are suitable for isolating polar benzopyran metabolites?

- Recommendations :

- Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).

- For highly polar metabolites, consider HILIC (hydrophilic interaction chromatography) paired with MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.